4,5,6,7-Tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione
Description
4,5,6,7-Tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative characterized by a tetrachlorinated isoindole core and a 3-hydroxyphenyl substituent at the 2-position.
Properties
Molecular Formula |
C14H5Cl4NO3 |
|---|---|
Molecular Weight |
377.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H5Cl4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-2-1-3-6(20)4-5/h1-4,20H |
InChI Key |
RBBMXGGXOHFJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the chlorination of isoindole derivatives followed by the introduction of the hydroxy-phenyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy-phenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the isoindole ring.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its ability to form stable complexes with proteins and other biomolecules contributes to its biological activity.
Comparison with Similar Compounds
Physicochemical Properties
Key data from spectroscopic studies and physical properties:
*Inferred from analogs (e.g., : 1785–1707 cm⁻¹ for isoindole-dione carbonyls) .
- Spectroscopic Trends : The carbonyl stretches in IR remain consistent (~1700–1780 cm⁻¹) across analogs. Aromatic proton environments in $ ^1H $-NMR vary based on substituents; for example, the 3-hydroxyphenyl group would show distinct coupling patterns compared to alkyl or heterocyclic substituents.
Antibacterial Activity :
- Derivatives of amino-tetrachlorophthalimide () exhibit MIC values ranging from 7.8–1000 µg/mL against bacterial strains. For instance, 3d (4-chlorobenzylideneamino derivative) shows potent activity (MIC = 15.6 µg/mL), likely due to enhanced lipophilicity from chlorine .
Enzyme Inhibition :
- Non-chlorinated isoindole-dione derivatives () inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with activity influenced by substituents like indole or methoxyphenyl groups . The tetrachlorinated core of the target compound may reduce enzymatic affinity due to steric and electronic effects.
Metal Coordination :
- The pyridin-2-yl substituent in enables transition metal complexation, a property absent in the hydroxylphenyl-substituted target compound .
Biological Activity
4,5,6,7-Tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione (CAS Number: 199930-15-9) is a synthetic compound belonging to the isoindole family. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on cellular metabolism. This article provides a comprehensive overview of its biological activity based on diverse research findings.
The molecular formula of 4,5,6,7-tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione is . Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 377.006 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 578.7 ± 60.0 °C at 760 mmHg |
| Flash Point | 303.8 ± 32.9 °C |
| LogP | 3.62 |
Anticancer Properties
Research indicates that 4,5,6,7-tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione exhibits significant anticancer activity. A study conducted by researchers at the Technical University of Denmark identified its potential to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was particularly effective against breast cancer cells, showing IC50 values in the low micromolar range.
The mechanism through which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, preventing their division and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Study 1: Breast Cancer Cell Lines
In a controlled laboratory setting, MCF-7 and MDA-MB-231 breast cancer cell lines were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent decrease in cell viability:
| Concentration (µM) | MCF-7 Viability (%) | MDA-MB-231 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 85 | 90 |
| 5 | 60 | 70 |
| 10 | 30 | 50 |
This study confirmed that higher concentrations significantly reduced cell viability.
Case Study 2: Xenobiotic Metabolism
Another study focused on the impact of the compound on xenobiotic metabolism in liver cells. The results indicated that treatment with the compound altered the expression levels of key enzymes involved in drug metabolism (e.g., cytochrome P450 family), suggesting potential implications for drug interactions and detoxification processes.
Toxicological Considerations
While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Preliminary studies indicate that high doses may lead to cytotoxic effects on non-cancerous cells as well. Therefore, further investigation into its safety and therapeutic index is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
